- Photoproximity profiling of protein-protein interactions in cells, World Intellectual Property Organization, , ,

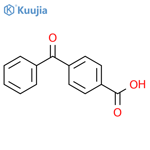

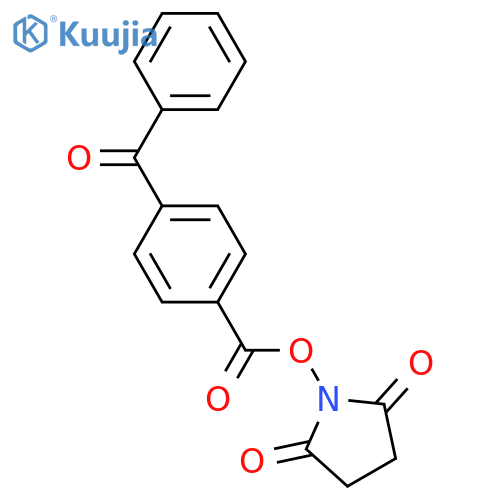

Cas no 91990-88-4 (4-(N-Succinimidylcarboxy)benzophenone)

91990-88-4 structure

Nome do Produto:4-(N-Succinimidylcarboxy)benzophenone

N.o CAS:91990-88-4

MF:C18H13NO5

MW:323.299525022507

MDL:MFCD00058572

CID:800283

PubChem ID:135726902

4-(N-Succinimidylcarboxy)benzophenone Propriedades químicas e físicas

Nomes e Identificadores

-

- Benzoic acid,4-benzoyl-, 2,5-dioxo-1-pyrrolidinyl ester

- 4-(N-Succinimidylcarboxy)benzophenone

- N-Succinimidyl 4-Benzoylbenzoate

- 4-(N-Succinimidylcarboxy)benzophenone [4-Benzoylbenzoic acid, succinimidyl ester]

- (2,5-dioxopyrrolidin-1-yl) 4-benzoylbenzoate

- 4-benzoylbenzoate NHS ester

- 4-Benzoylbenzoic Acid N-Succinimidyl Ester

- 4-Benzoylbenzoic acid succinimidyl ester

- N-hydroxysuccinimidyl-4-benzoylbenzoate

- p-benzoylbenzoic acid N-hydroxysuccinimide ester

- 2,5-dioxopyrrolidin-1-yl 4-benzoylbenzoate

- 1-[(4-Benzoylbenzoyl)oxy]pyrrolidine-2,5-dione

- N-Succinimidyl4-Benzoylbenzoate

- MVQNJLJLEGZFGP-UHFFFAOYSA-N

- 5569AH

- 4-benzoylbenzoicacid-succinimidyl ester

- 4-Benzoylbenzoic acid,succinimidyl ester

- 4-Benzoylbenzoic acid, succinimidyl ester

- 4-

- AS

- 2,5-Pyrrolidinedione, 1-[(4-benzoylbenzoyl)oxy]- (9CI)

- 4-Benzoylbenzoic acid N-hydroxysuccinimide

- 91990-88-4

- 4-Benzoylbenzoic acid N-succinimidyl ester, 97%

- CS-0181326

- 4-benzoylbenzoic acid N-hydroxy-*succinimide ester

- 1-[(4-benzoylbenzoyl)oxy] pyrrolidine-2,5-dione

- MFCD00058572

- AS-10345

- AKOS025312397

- SCHEMBL76714

- T73071

- 2,5-dioxopyrrolidin-1-yl4-benzoylbenzoate

- LCZC2378

- DTXSID70376325

- S0863

- DB-081113

-

- MDL: MFCD00058572

- Inchi: 1S/C18H13NO5/c20-15-10-11-16(21)19(15)24-18(23)14-8-6-13(7-9-14)17(22)12-4-2-1-3-5-12/h1-9H,10-11H2

- Chave InChI: MVQNJLJLEGZFGP-UHFFFAOYSA-N

- SMILES: O=C(C1C=CC(C(C2C=CC=CC=2)=O)=CC=1)ON1C(=O)CCC1=O

Propriedades Computadas

- Massa Exacta: 323.07900

- Massa monoisotópica: 323.07937252 g/mol

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 0

- Contagem de aceitadores de ligações de hidrogénio: 5

- Contagem de Átomos Pesados: 24

- Contagem de Ligações Rotativas: 5

- Complexidade: 514

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- Peso Molecular: 323.3

- XLogP3: 2.2

- Superfície polar topológica: 80.8

Propriedades Experimentais

- Ponto de Fusão: 207.0 to 211.0 deg-C

- PSA: 80.75000

- LogP: 2.07630

4-(N-Succinimidylcarboxy)benzophenone Informações de segurança

-

Símbolo:

- Pedir:warning

- Palavra de Sinal:Warning

- Declaração de perigo: H315-H319

- Declaração de Advertência: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- Número de transporte de matérias perigosas:UN 3077 9 / PGIII

- WGK Alemanha:3

- Código da categoria de perigo: 36/37/38

- Instrução de Segurança: 26-36

-

Identificação dos materiais perigosos:

- Condição de armazenamento:0-10°C

- Classe de Perigo:9

- PackingGroup:Ⅲ

4-(N-Succinimidylcarboxy)benzophenone Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| Cooke Chemical | A6228712-250MG |

4-(N-Succinimidylcarboxy)benzophenone [4-Benzoylbenzoic acid, succinimidyl ester] |

91990-88-4 | >97.0%(HPLC) | 250mg |

RMB 639.20 | 2025-02-21 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-209864-25 mg |

4-(N-Succinimidylcarboxy)benzophenone, |

91990-88-4 | 25mg |

¥2,256.00 | 2023-07-11 | ||

| TRC | S690283-10mg |

4-(N-Succinimidylcarboxy)benzophenone |

91990-88-4 | 10mg |

$ 58.00 | 2023-09-06 | ||

| TRC | S690283-100mg |

4-(N-Succinimidylcarboxy)benzophenone |

91990-88-4 | 100mg |

$127.00 | 2023-05-17 | ||

| TRC | S690283-250mg |

4-(N-Succinimidylcarboxy)benzophenone |

91990-88-4 | 250mg |

$339.00 | 2023-05-17 | ||

| Chemenu | CM529690-100mg |

2,5-Dioxopyrrolidin-1-yl 4-benzoylbenzoate |

91990-88-4 | 98% | 100mg |

$79 | 2023-01-01 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N34890-1g |

(2,5-dioxopyrrolidin-1-yl) 4-benzoylbenzoate |

91990-88-4 | 1g |

¥7268.0 | 2021-09-04 | ||

| Cooke Chemical | A6228712-1G |

4-(N-Succinimidylcarboxy)benzophenone [4-Benzoylbenzoic acid, succinimidyl ester] |

91990-88-4 | >97.0%(HPLC) | 1g |

RMB 2044.80 | 2025-02-21 | |

| eNovation Chemicals LLC | D751293-1g |

4-BENZOYLBENZOIC ACID SUCCINIMIDYL ESTER |

91990-88-4 | 98.0% | 1g |

$185 | 2024-06-06 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 775924-500MG |

4-Benzoylbenzoic acid N-succinimidyl ester |

91990-88-4 | 97% | 500MG |

¥2854.57 | 2022-02-24 |

4-(N-Succinimidylcarboxy)benzophenone Método de produção

Synthetic Routes 1

Condições de reacção

1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dimethylformamide ; 3 h, rt

Referência

Synthetic Routes 2

Condições de reacção

1.1 Solvents: Methanol , Dichloromethane ; 24 h, 25 °C

Referência

- N-Hydroxysuccinimide-activated esters as a functionalization agent for amino cellulose: synthesis and solid-state NMR characterization, Cellulose (Dordrecht, 2020, 27(3), 1239-1254

Synthetic Routes 3

Condições de reacção

1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride

Referência

- Site-specific, covalent bioconjugation of proteins, World Intellectual Property Organization, , ,

Synthetic Routes 4

Condições de reacção

1.1 Reagents: Dicyclohexylcarbodiimide Solvents: 1,4-Dioxane ; 0 °C; 21 h, rt

1.2 Reagents: Acetic acid Solvents: 1,4-Dioxane ; 30 min, rt

1.2 Reagents: Acetic acid Solvents: 1,4-Dioxane ; 30 min, rt

Referência

- Active/Inactive Dual-Probe System for Selective Photoaffinity Labeling of Small Molecule-Binding Proteins, Chemistry - An Asian Journal, 2012, 7(7), 1567-1571

Synthetic Routes 5

Condições de reacção

1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Methanol , Dichloromethane ; 24 h, rt

Referência

- Photoreactive polymers, method for producing wet-strength paper products, and wet-strength paper product, World Intellectual Property Organization, , ,

Synthetic Routes 6

Condições de reacção

Referência

- Design and synthesis of fluorescent glycolipid photoaffinity probes and their photoreactivity, Bioorganic & Medicinal Chemistry Letters, 2016, 26(20), 5110-5115

Synthetic Routes 7

Condições de reacção

1.1 Reagents: Dicyclohexylcarbodiimide Solvents: Dimethyl sulfoxide ; 15 h, rt

Referência

- Preparation and characterization of nonfouling polymer brushes on poly(ethylene terephthalate) film surfaces, Colloids and Surfaces, 2010, 78(2), 343-350

Synthetic Routes 8

Condições de reacção

1.1 Reagents: Dicyclohexylcarbodiimide Solvents: Tetrahydrofuran ; 4 h, 0 °C

Referência

- New photoactivatable analogs of glutathione disulfide, Synthesis, 2006, (3), 509-513

Synthetic Routes 9

Condições de reacção

1.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide , Tetrahydrofuran ; 1.5 h, rt

Referência

- Flexible and General Synthesis of Functionalized Phosphoisoprenoids for the Study of Prenylation in vivo and in vitro, ChemBioChem, 2012, 13(5), 674-683

Synthetic Routes 10

Condições de reacção

Referência

- A novel strategy to graft RGD peptide on biomaterials surfaces for endothelization of small-diameter vascular grafts and tissue engineering blood vessel, Journal of Materials Science: Materials in Medicine, 2008, 19(7), 2595-2603

Synthetic Routes 11

Condições de reacção

Referência

- Preparation of lactonolactone amide derivatives and their polymers with UV absorbability, Japan, , ,

Synthetic Routes 12

Condições de reacção

1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ; overnight, rt

Referência

- Synthesis and application of a photoaffinity analog of dehydroepiandrosterone (DHEA), Bioorganic & Medicinal Chemistry Letters, 2010, 20(3), 1153-1155

Synthetic Routes 13

Condições de reacção

1.1 Reagents: Dicyclohexylcarbodiimide Solvents: Dimethylformamide ; overnight, 50 °C

Referência

- Preparation of polycyclic epoxides and compositions thereof with anti-cancer activities, World Intellectual Property Organization, , ,

4-(N-Succinimidylcarboxy)benzophenone Raw materials

4-(N-Succinimidylcarboxy)benzophenone Preparation Products

4-(N-Succinimidylcarboxy)benzophenone Literatura Relacionada

-

Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289

-

Alberto Villa,Nikolaos Dimitratos,Carine E. Chan-Thaw,Ceri Hammond,Gabriel M. Veith,Di Wang,Maela Manzoli,Laura Prati,Graham J. Hutchings Chem. Soc. Rev., 2016,45, 4953-4994

-

Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287

-

Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040

-

Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876

91990-88-4 (4-(N-Succinimidylcarboxy)benzophenone) Produtos relacionados

- 23405-15-4(N-(Benzoyloxy)succinimide)

- 1329809-14-4(Anastrozole-d3 Dimer Impurity)

- 2171759-64-9(3-(1-amino-3,3-difluorocyclopentyl)-5,5-dimethyloxolan-3-ol)

- 2877652-82-7(N,N,4-trimethyl-6-[4-(5-methyl-1,3-thiazol-2-yl)piperazin-1-yl]pyrimidin-2-amine)

- 1212199-32-0(methyl (2R,3S)-2-(2-methylphenyl)pyrrolidine-3-carboxylate oxalate)

- 1946812-86-7(methyl 3-bromo-1,5-dimethyl-1H-pyrazole-4-carboxylate)

- 80206-82-2(Alcohols, C12-14)

- 2877649-30-2(N-{[1-(3-chloropyridin-2-yl)-4-fluoropiperidin-4-yl]methyl}-2,2-dimethylpropanamide)

- 1261644-94-3(2-Cyano-4-methoxymandelic acid)

- 1421604-75-2(4,5-dimethyl-N-[(4-methylmorpholin-2-yl)methyl]-1,3-thiazol-2-amine)

Fornecedores recomendados

Amadis Chemical Company Limited

Membro Ouro

CN Fornecedor

Reagente

Baoji Haoxiang Bio-technology Co.Ltd

Membro Ouro

CN Fornecedor

A granel

pengshengyue

Membro Ouro

CN Fornecedor

A granel

Changzhou Guanjia Chemical Co., Ltd

Membro Ouro

CN Fornecedor

A granel

Suzhou Genelee Bio-Technology Co., Ltd.

Membro Ouro

CN Fornecedor

A granel